molecular formula C8H11NO B1218406 Dehydrosupinidine CAS No. 27628-47-3

Dehydrosupinidine

Cat. No. B1218406
CAS RN: 27628-47-3
M. Wt: 137.18 g/mol
InChI Key: DPOGOYOVPDMVBA-UHFFFAOYSA-N
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Description

Dehydrosupinidine is a naturally occurring alkaloid found in Lupinus species. It has been found to have various biological activities and has been the subject of numerous scientific studies.

Scientific Research Applications

Alkylation Properties and DNA Interaction

Dehydrosupinidine demonstrates significant interaction with DNA, particularly in the context of alkylation. Robertson (1982) found that Dehydroretronecine, which includes Dehydrosupinidine, reacts with deoxyguanosine to form stable adducts. This reaction involves the formation of a bond between C-7 of Dehydrosupinidine and N2 of deoxyguanosine, indicating a specific interaction pattern at the molecular level (Robertson, 1982).

Antimitotic Activity

In the study of antimitotic activities, Mattocks and Legg (1980) discovered that Dehydrosupinidine, along with another compound, showed potent antimitotic activity in cultured liver cells. This suggests potential applications in cancer research, where antimitotic agents can be critical in halting the proliferation of cancerous cells (Mattocks & Legg, 1980).

Role in Pyrrolizidine Alkaloid-induced Tumorigenicity

Zhao et al. (2012) explored the mechanism of tumor initiation by pyrrolizidine alkaloids and found that Dehydrosupinidine forms specific DNA adducts that are responsible for tumor induction. This finding is crucial for understanding the molecular basis of certain types of cancer and could aid in developing targeted therapies (Zhao et al., 2012).

Potential Biomarker for Liver Tumor Formation

Xia et al. (2013) identified that DNA adducts formed by Dehydrosupinidine are a common biological biomarker of pyrrolizidine alkaloid-induced liver tumor formation. This discovery could lead to new diagnostic tools for detecting specific types of liver cancer at an early stage (Xia et al., 2013).

properties

IUPAC Name

6,7-dihydro-5H-pyrrolizin-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-6-7-3-5-9-4-1-2-8(7)9/h3,5,10H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOGOYOVPDMVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182010
Record name Dehydrosupinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrosupinidine

CAS RN

27628-47-3
Record name 2,3-Dihydro-1H-pyrrolizine-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27628-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrosupinidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC243041
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243041
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dehydrosupinidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROSUPINIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8XUX3V74T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
KA Robertson - Cancer Research, 1982 - AACR
… with a bond between C-7 of dehydrosupinidine and N 2 of deoxyguanosine. Mass spectral … as 7-(deoxyguanosin-N 2 -yl)dehydrosupinidine; they are enantiomeric at C-7. These …
Number of citations: 91 aacrjournals.org
X He, Q Xia, L Ma, PP Fu - Journal of Environmental Science and …, 2016 - Taylor & Francis
… -N 2 -yl)dehydrosupinidine adducts (designated as DHP-dG-3 and DHP-dG-4) and a pair of epimers of 7-hydroxy-9-(deoxyadenosin-N 6 -yl)dehydrosupinidine adducts (designated as …
Number of citations: 28 www.tandfonline.com
Y Zhao, Q Xia, G Gamboa da Costa, H Yu… - Chemical Research …, 2012 - ACS Publications
… -(deoxyadenosin-N 6 -yl)-dehydrosupinidine and that the structure of DHP-… dehydrosupinidine instead of the previously assigned 7-hydroxy-5-(deoxyguanosin-N 2 -yl)dehydrosupinidine…
Number of citations: 52 pubs.acs.org
Q Xia, Y Zhao, LS Von Tungeln… - Chemical research in …, 2013 - ACS Publications
… 2 -yl)dehydrosupinidine adducts (termed as DHP-dG-3 and DHP-dG-4) as the predominant adducts; and (ii) a pair of epimers of 7-hydroxy-9-(deoxyadenosin-N 6 -yl)dehydrosupinidine …
Number of citations: 92 pubs.acs.org
X He, Q Xia, Q Wu, WH Tolleson, G Lin, PP Fu - Toxicology in Vitro, 2019 - Elsevier
… -N 2 -yl) dehydrosupinidine adducts (designated as DHP-dG-3 and DHP-dG-4) and a pair of 7-hydroxy-9-(deoxyadenosin-N 6 -yl) dehydrosupinidine adducts (designated as DHP-dA-3 …
Number of citations: 11 www.sciencedirect.com
X He, L Ma, Q Xia, PP Fu - journal of food and drug analysis, 2016 - Elsevier
… -N 2 -yl)dehydrosupinidine adducts (designated as DHP-dG-3 and DHP-dG-4), and a pair of epimers of 7-hydroxy-9-(deoxyadenosin-N 6 -yl)dehydrosupinidine adducts (designated as …
Number of citations: 14 www.sciencedirect.com
JJ Karchesy, B Arbogast… - The Journal of Organic …, 1987 - ACS Publications
… 2, 3-Dihydro-Lff-pyrrolizin-l-ol and dehydrosupinidine under pseudo-first-order reaction conditions obey a simple first-order rate expression. Evidence for oligomerization of the …
Number of citations: 14 pubs.acs.org
C Lester, J Troutman, C Obringer, K Wehmeyer… - Food and Chemical …, 2019 - Elsevier
… DNA nucleotides with purine bases at the exocyclic nitrogen atom to form the following 4 possible DHP-DNA adducts: epimeric 7-hydroxy-9-(deoxyguanosine-N2-yl)dehydrosupinidine (…
Number of citations: 23 www.sciencedirect.com
N Li, Q Xia, J Ruan, PP Fu, G Lin - Current drug metabolism, 2011 - ingentaconnect.com
… Carbonium ion I may undergo a 1,3-hydride shift followed by reaction with DNA to form C5-substituted DHP-DNA adducts, such as 5-(deoxyguanosin-N2-yl)dehydrosupinidine, while …
Number of citations: 123 www.ingentaconnect.com
CCJ Culvenor, JA Edgar, LW Smith… - Australian Journal of …, 1970 - CSIRO Publishing
… Supinine gave a small amount of dehydrosupinidine (5) and the 1-formyl compound (8) and a larger amount of quaternary material which was evidently the result of alkylation of …
Number of citations: 107 www.publish.csiro.au

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